2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]
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Overview
Description
2-[((E)-2-{(E)-1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-PHENYLMETHYLIDENE}HYDRAZONO)(PHENYL)METHYL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxymethyl, and methylthieno groups
Preparation Methods
The synthesis of 2-[((E)-2-{(E)-1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-PHENYLMETHYLIDENE}HYDRAZONO)(PHENYL)METHYL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino and methoxymethyl groups. The final step involves the formation of the hydrazono and phenylmethylidene groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxymethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[((E)-2-{(E)-1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-PHENYLMETHYLIDENE}HYDRAZONO)(PHENYL)METHYL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
This compound can be compared with other similar compounds such as:
3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE: Shares the thieno[2,3-b]pyridine core but lacks the hydrazono and phenylmethylidene groups.
1-PHENYLMETHYLIDENE-2-HYDRAZONO-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE: Similar structure but with different functional groups. The uniqueness of 2-[((E)-2-{(E)-1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-PHENYLMETHYLIDENE}HYDRAZONO)(PHENYL)METHYL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C34H32N6O2S2 |
---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
2-[(E)-N-[(E)-[[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-phenylmethylidene]amino]-C-phenylcarbonimidoyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C34H32N6O2S2/c1-19-15-23(17-41-3)25-27(35)31(43-33(25)37-19)29(21-11-7-5-8-12-21)39-40-30(22-13-9-6-10-14-22)32-28(36)26-24(18-42-4)16-20(2)38-34(26)44-32/h5-16H,17-18,35-36H2,1-4H3/b39-29+,40-30+ |
InChI Key |
BURPEBOHWZXGRF-NXRKLTDKSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=N1)SC(=C2N)/C(=N/N=C(/C3=C(C4=C(C=C(N=C4S3)C)COC)N)\C5=CC=CC=C5)/C6=CC=CC=C6)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=NN=C(C3=CC=CC=C3)C4=C(C5=C(C=C(N=C5S4)C)COC)N)C6=CC=CC=C6)N)COC |
Origin of Product |
United States |
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